molecular formula C9H8O3 B112347 4-Formyl-3-methylbenzoic acid CAS No. 24078-23-7

4-Formyl-3-methylbenzoic acid

Cat. No.: B112347
CAS No.: 24078-23-7
M. Wt: 164.16 g/mol
InChI Key: BYZMBPUNGJVBBA-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H8O3. It consists of a benzene ring substituted with a formyl group (CHO) at position 4 and a methyl group (CH3) at position 3. This compound is a white crystalline solid and is used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-3-methylbenzoic acid can be synthesized through various methods:

    Friedel-Crafts Acylation: This method involves reacting 3-methylbenzoic acid (m-toluic acid) with paraformaldehyde (trioxane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation of 4-Hydroxy-3-methylbenzaldehyde: This method involves oxidizing 4-hydroxy-3-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: 4-Carboxy-3-methylbenzoic acid.

    Reduction: 4-Hydroxymethyl-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Formyl-3-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers.

    Preparation of Schiff Base Ligands:

    Development of Fluorescent Probes: this compound can be modified to create pH-sensitive fluorescent probes, useful for studying biological processes in living cells.

Mechanism of Action

The mechanism of action of 4-Formyl-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can undergo esterification and amidation reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic Acid: Similar structure but lacks the methyl group at position 3.

    3-Formylbenzoic Acid: Similar structure but the formyl group is at position 3 instead of 4.

    4-Hydroxy-3-methylbenzoic Acid: Similar structure but has a hydroxyl group instead of a formyl group at position 4.

Uniqueness

4-Formyl-3-methylbenzoic acid is unique due to the presence of both a formyl group and a methyl group on the benzene ring, which allows for diverse chemical reactivity and applications in organic synthesis .

Biological Activity

4-Formyl-3-methylbenzoic acid (CAS Number: 24078-23-7) is an aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms, and applications of this compound, providing a comprehensive overview of its significance in pharmacology and biochemistry.

This compound has the following chemical characteristics:

  • Molecular Formula : C9_9H8_8O3_3
  • Molecular Weight : 164.16 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=C(C=O)C=CC(C(=O)O)=C1

1. Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory properties. A study highlighted that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNFα in human whole blood assays, suggesting a potential therapeutic role in managing inflammatory conditions .

2. Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes linked to disease processes:

  • Angiotensin-Converting Enzyme (ACE) : Inhibitors of ACE are crucial in treating hypertension and heart failure. While specific data on this compound is limited, related compounds have demonstrated similar inhibitory effects .
  • Neurolysin : This enzyme is involved in neuropeptide degradation. Inhibition of neurolysin can have implications for neurodegenerative diseases .

3. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress and associated diseases .

Case Study 1: Cytotoxicity and Antiproliferative Effects

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant antiproliferative activity at concentrations above 10 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 2: Protein Degradation Pathways

In silico studies have demonstrated that benzoic acid derivatives can modulate key protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). These findings suggest that this compound could be developed as a modulator for enhancing proteostasis in aging cells .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 Value
This compound Anti-inflammatory, Antiproliferative>10 μM (for cancer cells)
3-Chloro-4-methoxybenzoic acid Strong activation of cathepsins B and L467.3 ± 3.9% activation
Benzoic Acid Derivatives Modulation of UPS and ALPVaries by structure

Properties

IUPAC Name

4-formyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMBPUNGJVBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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